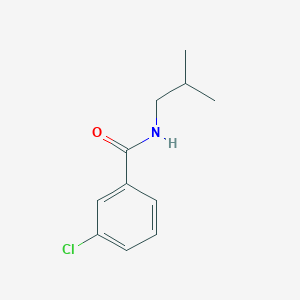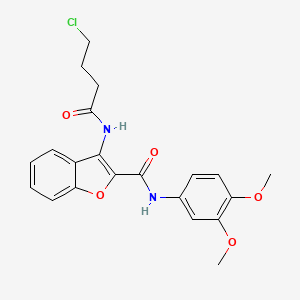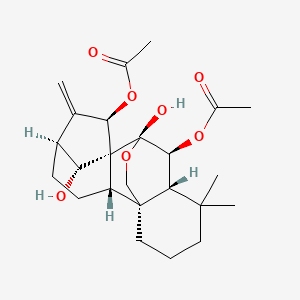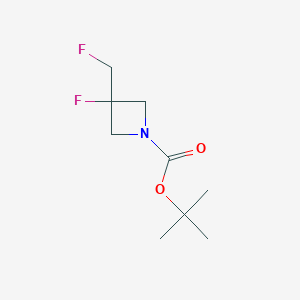
4-Pyrrolidin-2-yl-hepta-1,6-dien-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Pyrrolidin-2-yl-hepta-1,6-dien-4-ol is a useful research compound. Its molecular formula is C11H19NO and its molecular weight is 181.279. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pyrrolidine in Drug Discovery
Pyrrolidine, a five-membered nitrogen heterocycle, is extensively utilized in medicinal chemistry for creating compounds to treat human diseases. Its saturated scaffold offers several advantages, such as efficient exploration of pharmacophore space due to sp^3-hybridization, contribution to stereochemistry, and increased three-dimensional coverage. Studies highlight bioactive molecules with pyrrolidine rings showing target selectivity and discuss synthetic strategies for designing new compounds with diverse biological profiles (Li Petri et al., 2021).
Hybrid Catalysts in Synthesis
Hybrid catalysts, including organocatalysts and metal catalysts, have been emphasized for synthesizing pyranopyrimidine scaffolds, which share structural features with pyrrolidine derivatives. These catalysts facilitate the development of bioactive compounds for medicinal and pharmaceutical applications, demonstrating the versatile applicability of pyrrolidine-related structures in synthesis (Parmar et al., 2023).
Chemistry and Properties of Nitrogen Heterocycles
Research into the chemistry and properties of nitrogen-containing heterocycles, including pyrrolidine derivatives, reveals their significant potential in creating complex compounds with various biological and electrochemical activities. Such studies pave the way for investigating unknown analogues and expanding the chemical diversity of these compounds (Boča et al., 2011).
Pyrrolizidine Alkaloid Biosynthesis
Pyrrolizidine alkaloids, secondary metabolites in some plant families, exhibit a defense mechanism against herbivores. Research into their biosynthesis in the Senecioneae tribe has identified key enzymes and suggested the plasticity of pyrrolizidine alkaloid diversification, reflecting on the evolutionary adaptability of pyrrolidine-related compounds (Langel et al., 2011).
Functionalized Pyrrolidine Compounds
Functionalized pyrrolidine compounds have been explored for their optoelectronic applications, indicating the broad utility of pyrrolidine scaffolds beyond pharmaceuticals. These applications include luminescent materials and components for electronic devices, showcasing the versatility of pyrrolidine derivatives in scientific research and technology development (Lipunova et al., 2018).
Properties
IUPAC Name |
4-pyrrolidin-2-ylhepta-1,6-dien-4-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO/c1-3-7-11(13,8-4-2)10-6-5-9-12-10/h3-4,10,12-13H,1-2,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVRIOVVQHOPRJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(CC=C)(C1CCCN1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rac-(1R,6S,8R)-3-Azabicyclo[4.2.0]octane-8-carboxylic acid hydrochloride](/img/structure/B2493559.png)
![(2E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B2493560.png)
![(2Z)-2-[(2-methylphenyl)imino]-6-nitro-2H-chromene-3-carboxamide](/img/structure/B2493561.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[1-(2-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2493562.png)




![4-Benzyl-5-[4-(4-fluorophenyl)piperazine-1-carbonyl]morpholin-3-one](/img/structure/B2493571.png)

![2-{[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl}-5-(5-methylfuran-2-yl)-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2493574.png)
![8-(Cyclohexanecarbonyl)-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2493575.png)
